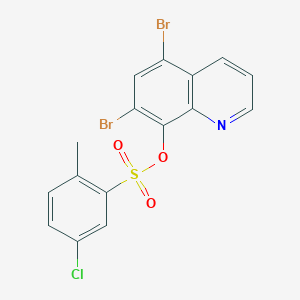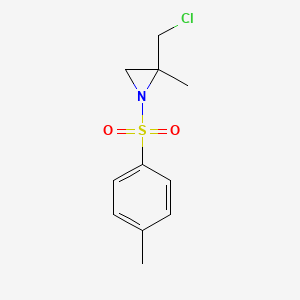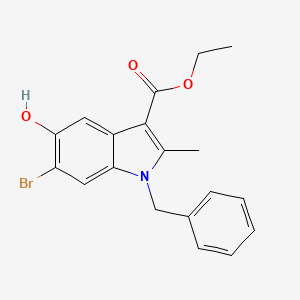![molecular formula C22H16N2O2 B11522847 [3-Methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]propanedinitrile](/img/structure/B11522847.png)
[3-Methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({3-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)PROPANEDINITRILE is a complex organic compound that features a naphthalene moiety linked to a methoxyphenyl group through a methylene bridge
Preparation Methods
The synthesis of 2-({3-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)PROPANEDINITRILE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxy-4-hydroxybenzaldehyde and naphthalene-1-methanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base catalyst to facilitate the formation of the methylene bridge.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
2-({3-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)PROPANEDINITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or amines replace the methoxy or naphthalene moieties.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields.
Scientific Research Applications
2-({3-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)PROPANEDINITRILE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-({3-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)PROPANEDINITRILE involves its interaction with specific molecular targets. For instance, its photochromic properties are attributed to the reversible cleavage and reformation of the C(sp3)–O bond in the pyran ring upon exposure to UV light . This process involves the formation of transoid-cis and transoid-trans isomers, which revert to the original form under thermal conditions .
Comparison with Similar Compounds
Similar compounds to 2-({3-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)PROPANEDINITRILE include other naphthopyran derivatives, such as:
3,3-Bis(4-methoxyphenyl)-3,13-dihydrobenzo[h]indeno[2,1-f]chromen-13-ol: Known for its photochromic properties and applications in optical devices.
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Studied for its structural and electronic properties.
These compounds share similar structural motifs but differ in their specific substituents and functional groups, leading to variations in their chemical behavior and applications.
Properties
Molecular Formula |
C22H16N2O2 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C22H16N2O2/c1-25-22-12-16(11-17(13-23)14-24)9-10-21(22)26-15-19-7-4-6-18-5-2-3-8-20(18)19/h2-12H,15H2,1H3 |
InChI Key |
BGNIBVNSJWRPMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C#N)OCC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1,1,1,3,3,3-hexafluoro-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)propan-2-yl]benzamide](/img/structure/B11522793.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11522799.png)

![5-cyano-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11522812.png)
![6-Amino-3-phenyl-4-(4-propoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11522819.png)
![6-(4-fluorophenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11522829.png)
![2,4-Dichloro-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol](/img/structure/B11522831.png)
![2,2'-[(2,5-Dimethylbenzene-1,4-diyl)bis(methanediylsulfanediyl)]bis(1,3-benzothiazole)](/img/structure/B11522834.png)
![6-Amino-3-ethyl-4-(4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11522836.png)
![N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}naphthalene-1-carboxamide](/img/structure/B11522841.png)

![3',5'-DI-Tert-butyl-6-chloro-2-(4-nitrophenyl)-2,4-dihydrospiro[1,4-benzoxazine-3,1'-cyclohexane]-2',5'-dien-4'-one](/img/structure/B11522848.png)
